molecular formula C8H5N3S B8621276 6-isothiocyanato-1H-indazole

6-isothiocyanato-1H-indazole

Cat. No.: B8621276
M. Wt: 175.21 g/mol
InChI Key: HYZRIZHZWRLTNM-UHFFFAOYSA-N
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Description

Significance of the Indazole Scaffold in Chemical Biology and Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. nih.govsamipubco.comnih.gov Its presence in numerous clinically approved drugs and investigational compounds underscores its importance. nih.govmdpi.com

The indazole nucleus is considered a "privileged scaffold," a molecular framework that can bind to multiple, unrelated biological targets. samipubco.com This versatility has led to the development of indazole-containing compounds with a wide array of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.govnih.govresearchgate.net The structural rigidity and synthetic accessibility of the indazole ring allow for the strategic placement of various functional groups, enabling the fine-tuning of its pharmacological profile. samipubco.com Several indazole-based drugs have received FDA approval, such as Pazopanib, a tyrosine kinase inhibitor for treating renal cell carcinoma, and Bendazac, an anti-inflammatory agent. mdpi.comresearchgate.net

Table 1: Examples of Bioactive Indazole Derivatives

Compound Biological Activity
Pazopanib Anticancer (Tyrosine kinase inhibitor) mdpi.comresearchgate.net
Axitinib Anticancer researchgate.net
Lonidamine Anticancer medchemexpress.com
Entrectinib Anticancer researchgate.net
Granisetron Antiemetic researchgate.net
Bendazac Anti-inflammatory mdpi.com
Benzydamine Anti-inflammatory mdpi.comresearchgate.net
Danicopan Complement factor D inhibitor beilstein-journals.org

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, with over 85% of biologically active compounds containing a heterocyclic ring, most often with nitrogen. nih.gov These structures are prevalent in nature, forming the core of many vitamins, alkaloids, and antibiotics. nih.govmdpi.com Their ability to participate in hydrogen bonding and other non-covalent interactions makes them ideal for binding to biological macromolecules like enzymes and receptors. nih.gov An analysis of FDA-approved drugs revealed that approximately 60% of small-molecule pharmaceuticals contain a nitrogen-based heterocycle. nih.govmdpi.com This highlights the critical role of these scaffolds in the development of new therapeutic agents. nih.govopenmedicinalchemistryjournal.comijpsjournal.com

Overview of Isothiocyanate Functionality in Bioactive Molecules

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds characterized by the -N=C=S functional group. rjpharmacognosy.irwaocp.org They are well-known for their presence in cruciferous vegetables like broccoli and watercress. nih.govfoodandnutritionjournal.org In recent years, ITCs have garnered significant attention for their potential health benefits, particularly in the context of cancer prevention and treatment. nih.govresearchgate.netbohrium.com The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophiles such as the thiol groups of cysteine residues in proteins, a mechanism that underlies many of their biological effects. waocp.orgresearchgate.net Research has demonstrated that both natural and synthetic isothiocyanates exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. rjpharmacognosy.irfoodandnutritionjournal.org

Table 2: Examples of Bioactive Isothiocyanates

Isothiocyanate Common Source Noted Biological Activity
Sulforaphane Broccoli, Cruciferous vegetables nih.gov Anticancer, Antioxidant researchgate.netoregonstate.edu
Phenethyl isothiocyanate (PEITC) Watercress nih.gov Anticancer nih.gov
Benzyl isothiocyanate (BITC) Cruciferous vegetables nih.gov Anticancer nih.govresearchgate.net

Research Context of 6-Isothiocyanato-1H-Indazole: Focus on Positional Isomerism and Functional Group Synergy

Furthermore, research in this area often investigates the potential for functional group synergy . This refers to the possibility that the combined presence of the indazole scaffold and the isothiocyanate group results in a biological effect that is greater than the sum of the effects of the individual components. The indazole moiety may serve to anchor the molecule to a specific binding site on a protein, while the reactive isothiocyanate group can then form a covalent bond with a nearby nucleophilic residue, leading to potent and potentially irreversible inhibition. This dual-functionality is a key area of exploration in the design of novel therapeutic agents. researcher.liferesearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5N3S

Molecular Weight

175.21 g/mol

IUPAC Name

6-isothiocyanato-1H-indazole

InChI

InChI=1S/C8H5N3S/c12-5-9-7-2-1-6-4-10-11-8(6)3-7/h1-4H,(H,10,11)

InChI Key

HYZRIZHZWRLTNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N=C=S)NN=C2

Origin of Product

United States

Advanced Structural Elucidation and Computational Analysis of Indazole Systems

Investigation of Indazole Tautomerism (1H vs. 2H Forms)

Indazole typically exists in two tautomeric forms: the thermodynamically more stable 1H-indazole and the less stable 2H-indazole. researchgate.net The position of the annular proton dictates the electronic distribution within the heterocyclic system, significantly affecting the molecule's properties and reactivity. The 1H form is generally considered the predominant tautomer in various phases. researchgate.net

Tautomeric forms of IndazoleFigure 1: The two primary tautomeric forms of the indazole ring system.

Multinuclear NMR spectroscopy is a powerful tool for investigating tautomeric equilibria in solution. mdpi.com The chemical shifts of ¹H, ¹³C, and particularly ¹⁵N nuclei are highly sensitive to the electronic environment, which differs significantly between the 1H and 2H tautomers.

In the case of a substituted indazole, the ¹H NMR spectrum can provide initial clues. However, due to rapid proton exchange on the NMR timescale, distinct signals for each tautomer are often not observed at room temperature. researchgate.net It is the analysis of carbon and nitrogen spectra that offers more definitive evidence.

¹³C NMR spectroscopy reveals differences in the chemical shifts of the carbon atoms within the pyrazole (B372694) ring. For the 1H-tautomer of an indazole derivative, the C3 and C7a carbons have distinct electronic environments compared to the 2H-tautomer.

The most conclusive data often comes from ¹⁵N NMR spectroscopy. The two nitrogen atoms in the pyrazole ring are chemically different in the 1H-tautomer ("pyrrole-like" N1 and "pyridine-like" N2), resulting in two distinct ¹⁵N signals with a significant chemical shift difference. mdpi.com In contrast, the 2H-tautomer possesses a higher degree of symmetry, making the two nitrogen atoms more chemically equivalent. This results in ¹⁵N signals that are closer together or potentially a single, averaged signal depending on the rate of exchange. Studies on related N-substituted indazoles have demonstrated the utility of comparing experimental chemical shifts with those calculated via GIAO/DFT methods to assign structures confidently. nih.gov

Table 1: Representative ¹³C and ¹⁵N NMR Chemical Shifts for Distinguishing Indazole Tautomers Note: These are illustrative values based on studies of parent and substituted indazoles. Actual values for 6-isothiocyanato-1H-indazole may vary.

NucleusTautomerC3 (ppm)C7a (ppm)N1 (ppm)N2 (ppm)
¹³C 1H-Indazole~135~140N/AN/A
2H-Indazole~125~140N/AN/A
¹⁵N 1H-IndazoleN/AN/A~190-205~240-265
2H-IndazoleN/AN/A\multicolumn{2}{c}{Closer/Averaged Signals}

While NMR provides insight into the solution-state behavior, X-ray crystallography offers unambiguous confirmation of the molecular structure in the solid state. dntb.gov.ua It definitively determines atomic positions, bond lengths, and bond angles, thereby confirming which tautomer is present in the crystal lattice.

For indazole derivatives, X-ray analysis consistently shows the predominance of the 1H-tautomer in the solid state. The crystal structure reveals the precise location of the hydrogen atom on the N1 nitrogen. Furthermore, crystallographic data elucidates intermolecular interactions, such as hydrogen bonding and π–π stacking, which stabilize the crystal packing. researchgate.netmdpi.com In the case of this compound, one would expect the crystal structure to confirm the proton on N1 and reveal how the isothiocyanate group influences the molecular packing arrangement.

Application of Quantum Chemical and High-Level Computational Methods

Computational chemistry provides powerful tools to complement experimental data, offering insights into tautomer stability, electronic structure, and reaction pathways that can be difficult to probe experimentally. researchgate.netresearchgate.net

Density Functional Theory (DFT) is widely used to investigate the properties of heterocyclic systems like indazole. nih.gov DFT calculations consistently predict that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer, which aligns with experimental observations. researchgate.net The energy difference between the two tautomers can be calculated with high accuracy.

For this compound, DFT calculations could be used to determine the relative energies of the 1H and 2H tautomers. The calculations would likely confirm the greater stability of the 1H form. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity. The isothiocyanate group is a strong electron-withdrawing group, and DFT can map the resulting electron density distribution, predicting sites susceptible to nucleophilic or electrophilic attack.

Table 2: Illustrative DFT-Calculated Relative Energies for Indazole Tautomers Based on general findings for the parent indazole system.

TautomerMethod/Basis SetRelative Energy (kcal/mol)
1H-IndazoleB3LYP/6-311+G 0.00 (Reference)
2H-IndazoleB3LYP/6-311+G+4 to +7

High-level ab initio calculations are employed for the precise determination of molecular geometries, including bond lengths and angles. nih.gov These methods can achieve accuracy comparable to experimental techniques like microwave spectroscopy.

A key structural feature of the 1H-indazole is bond length alternation in the fused benzene (B151609) ring, a phenomenon predicted theoretically and confirmed experimentally. researchgate.net A combination of microwave spectroscopy and high-level ab initio calculations on the parent 1H-indazole has demonstrated that the bond lengths in the carbocyclic ring are not uniform. This alternation suggests that the electronic structure is a hybrid of two resonance forms, with experimental data indicating a 60:40 contribution ratio of the two forms. researchgate.netnih.gov Ab initio calculations can precisely model this effect, providing bond length predictions with milli-ångström precision.

Table 3: Experimental and Calculated Bond Lengths (Å) for the Parent 1H-Indazole Heavy-Atom Frame Data adapted from studies combining microwave spectroscopy and ab initio calculations. researchgate.net

BondExperimental (reSE)Calculated (ab initio)
N1-N21.3631.360
N2-C31.3211.320
C3-C3a1.4331.432
C3a-C7a1.4011.400
C7a-N11.3651.362
C3a-C41.4021.401
C4-C51.3811.380
C5-C61.4091.408
C6-C71.3811.380
C7-C7a1.4161.415

Computational methods are invaluable for elucidating reaction mechanisms, allowing for the mapping of potential energy surfaces and the identification of transition states and intermediates. chemrxiv.orgresearchgate.net The isothiocyanate group (-N=C=S) is a versatile functional group that readily reacts with nucleophiles.

For this compound, DFT calculations can be used to model its reaction with various nucleophiles. For example, the reaction with an amine would proceed via nucleophilic attack of the nitrogen on the central carbon of the isothiocyanate, leading to a thiourea (B124793) derivative. Computational studies can determine the activation energy for this process, compare different potential pathways, and explain the regioselectivity of the reaction. nih.gov Such studies provide a detailed, step-by-step understanding of the reaction energetics and kinetics that is often inaccessible through experiment alone.

Preclinical Biological Activities and Elucidation of Molecular Mechanisms of 6 Isothiocyanato 1h Indazole Derivatives

General Pharmacological Landscape of Indazole Derivatives

The indazole nucleus, a bicyclic aromatic heterocycle, is a prominent scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. While naturally occurring indazole derivatives are rare, synthetic analogues have demonstrated a broad spectrum of pharmacological activities, leading to their investigation for various therapeutic applications. monash.edunih.gov Several compounds incorporating the indazole moiety have received FDA approval, underscoring the clinical significance of this structural motif.

Spectrum of Biological Activities Exhibited by Indazole-Based Compounds

Indazole-based compounds have been shown to possess a diverse array of biological activities. These include anti-inflammatory, antimicrobial, and anticancer properties. nih.govmdpi.comeurekaselect.com The versatility of the indazole scaffold allows for substitutions at various positions, leading to a wide range of derivatives with distinct pharmacological profiles. For instance, some indazole derivatives have been developed as potent kinase inhibitors, a class of drugs often used in oncology. nih.govnih.gov The anti-inflammatory effects of certain indazole derivatives have also been a significant area of research. Furthermore, studies have revealed the potential of these compounds as antimicrobial agents, with activity against various pathogens. nih.gov The exploration of indazole derivatives has also extended to their potential use in managing gastrointestinal diseases. eurekaselect.com

Enzyme Inhibition and Modulation Studies

A significant area of research into the therapeutic potential of indazole derivatives has focused on their ability to inhibit or modulate the activity of various enzymes implicated in disease pathogenesis. The structural characteristics of the indazole ring system make it an effective pharmacophore for designing targeted enzyme inhibitors.

Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. Its overexpression in many tumors contributes to an immunosuppressive microenvironment, making it a key target in cancer immunotherapy. A series of 1H-indazole derivatives have been synthesized and evaluated for their IDO1 inhibitory activity. The 1H-indazole motif has been identified as a novel key pharmacophore for potent IDO1 inhibition, with the substituent groups at the 4- and 6-positions of the indazole scaffold playing a crucial role in the inhibitory activity. nih.gov

CompoundTargetIC50 (µM)Cell Line
Compound 120 IDO15.3-

Inhibition of Tryptophan 2,3-Dioxygenase (TDO)

Tryptophan 2,3-dioxygenase (TDO) is another enzyme that initiates the kynurenine pathway of tryptophan degradation and is primarily expressed in the liver. Similar to IDO1, TDO is implicated in tumor immune tolerance. The development of dual inhibitors of both IDO1 and TDO is a promising strategy in cancer immunotherapy. Research has led to the identification of 4,6-substituted-1H-indazoles as potent dual inhibitors of both IDO1 and TDO.

Targeting Glycogen Synthase Kinase-3β (GSK-3β)

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in various cellular processes, and its dysregulation has been linked to several diseases, including cancer and neurodegenerative disorders. The development of selective GSK-3β inhibitors has been an active area of research. Structure-based design has led to the discovery of 1H-indazole-3-carboxamide derivatives as potent inhibitors of human GSK-3β. nih.gov The methoxy (B1213986) group at the 5-position of the indazole ring has been shown to be important for high potency. nih.gov

CompoundTargetIC50 (µM)
Compound 49 GSK-3β1.7
Compound 50 GSK-3β0.35

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. Several studies have explored the potential of indazole derivatives as cholinesterase inhibitors. monash.edunih.govum.edu.myresearchgate.net Some derivatives have shown selective inhibition of BuChE. monash.eduum.edu.myresearchgate.net For instance, a series of thiazoloindazole-based derivatives have been identified as selective AChE inhibitors, with some exhibiting IC50 values in the sub-micromolar range. acs.org

CompoundTargetIC50 (µM)
Tl45b AChE0.071 ± 0.014

Inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1)

Apoptosis signal-regulating kinase 1 (ASK1), also known as MAP3K5, is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. It plays a crucial role in cellular responses to stress, inflammation, and apoptosis. mdpi.commdpi.com The inhibition of ASK1 has emerged as a promising therapeutic strategy for inflammatory conditions, including inflammatory bowel disease (IBD) and non-alcoholic steatohepatitis (NASH). mdpi.comdrugbank.com

A series of novel 1H-indazole derivatives have been designed and synthesized as potent ASK1 inhibitors. mdpi.com Through systematic structure-activity relationship (SAR) studies, compound 15 was identified as a highly promising candidate, demonstrating excellent in vitro ASK1 kinase activity and potent inhibitory effects in AP1-HEK293 cells. mdpi.comnih.gov In a tumor necrosis factor-α (TNF-α)-induced HT-29 intestinal epithelial cell model, which mimics aspects of IBD, compound 15 showed a significant protective effect on cell viability, comparable to the known ASK1 inhibitor GS-4997. mdpi.comnih.gov

Further mechanistic studies revealed that these indazole derivatives exert their effect by suppressing the phosphorylation cascade within the ASK1-p38/JNK signaling pathway in HT-29 cells. mdpi.com This inhibition of signaling subsequently leads to the regulation of apoptosis-related proteins. mdpi.com Similarly, another indazole derivative, compound 33c , was found to inhibit the protein expression levels of the upregulated ASK1-p38/JNK signaling pathway in TNF-α treated HGC-27 cells. drugbank.com These findings underscore the potential of 1H-indazole derivatives as therapeutic agents for inflammatory diseases by directly targeting the ASK1-mediated stress and apoptosis pathways. mdpi.comdrugbank.com

Table 1: Activity of Lead 1H-Indazole ASK1 Inhibitors

Compound Target Cell Line Key Finding Reference
Compound 15 AP1-HEK293 / HT-29 Excellent in vitro kinase activity; significant cell protection comparable to GS-4997. mdpi.comnih.gov
Compound 33c HGC-27 Strong inhibitory effect on ASK1; inhibits protein expression in the ASK1-p38/JNK pathway. drugbank.com

Receptor Agonism and Antagonism Investigations

Derivatives of the 1H-indazole core have been extensively studied for their ability to interact with a variety of G protein-coupled receptors (GPCRs) and other receptor types. These investigations have revealed that specific substitutions on the indazole ring system can confer high affinity and selectivity for receptors involved in neurotransmission and immune responses, leading to either agonistic (activating) or antagonistic (blocking) effects.

The serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptor family, particularly the 5-HT2 subtypes, are important targets for therapeutic intervention in neuropsychiatric disorders. Research into indazole-based compounds has led to the development of potent 5-HT2A receptor inhibitors. A series of 3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one derivatives were optimized, resulting in the identification of compound 183 , which displayed a potent inhibitory effect on the 5-HT2A receptor with an IC₅₀ value of 18 nM. lookchem.com This line of research highlights the potential of the indazole scaffold in creating selective modulators for specific serotonin receptor subtypes. lookchem.com

The 5-HT1A receptor is another crucial target in the central nervous system, implicated in depression and anxiety. Studies have shown that 2H-indazoles possess a potent affinity for 5-HT1A receptors. nih.gov A series of 3-aryl-1-[(4-phenyl-1-piperazinyl)butyl]indazole derivatives were synthesized and evaluated, demonstrating that substitution at the N1 position of the indazole ring with a phenylpiperazine-butyl moiety led to an increase in affinity for the 5-HT1A receptor. mdpi.com Structure-activity relationship studies indicated that compounds with a methyl group at the 5-position of the indazole core were more active than those with halogen substituents. mdpi.com

Imidazoline (B1206853) receptors (I-receptors) are a separate class of receptors involved in various physiological processes. The I2 subtype, in particular, has been investigated as a potential target for neurological and psychiatric conditions. nih.govnih.gov A series of 2-(4,5-dihydro-1H-imidazol-2-yl)indazole derivatives, also known as indazims, were prepared and shown to be selective ligands for the I2 imidazoline receptor. nih.gov One of the most notable compounds from this series, 4-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)indazole (4-Cl-indazim), exhibited a remarkable 3076-fold selectivity for I2 imidazoline receptors over α2-adrenergic receptors, making it a valuable pharmacological tool for studying I2 receptor function. nih.govnih.gov

Table 2: Receptor Binding Affinities of Indazole Derivatives for 5-HT1A and I2 Receptors

Compound Class Receptor Target Key Finding Reference
3-Aryl-1-[(4-phenyl-1-piperazinyl)butyl]indazoles 5-HT1A N1-substitution increases affinity; 5-methyl substitution is favorable. mdpi.com
2-(4,5-dihydro-1H-imidazol-2-yl)indazoles (Indazims) I2 Imidazoline High affinity and selectivity for I2 receptors. nih.gov
4-Cl-indazim I2 Imidazoline 3076-fold selectivity for I2 receptors over α2-adrenoceptors. nih.govnih.gov

The CC-Chemokine Receptor 4 (CCR4) is primarily expressed on T-helper type 2 (Th2) cells and regulatory T (Treg) cells, making it an attractive target for inflammatory diseases and cancer. lookchem.comselleckchem.com A novel series of indazole arylsulfonamides have been identified as potent and selective antagonists of human CCR4. lookchem.comselleckchem.com These compounds function through a non-competitive, allosteric mechanism, binding to an intracellular site on the receptor known as site II. lookchem.comselleckchem.com

Extensive SAR studies revealed key structural requirements for potent CCR4 antagonism. Methoxy or hydroxyl groups at the C4 position of the indazole ring were found to be most potent, while only small groups were tolerated at positions C5, C6, or C7. lookchem.comselleckchem.com The most potent N3-substituent was a 5-chlorothiophene-2-sulfonamide (B1586055) group. selleckchem.com These optimization efforts led to the identification of GSK2239633A , a potent compound with high absorption that was selected for further development. lookchem.comselleckchem.com

A significant area of research has focused on indazole-3-carboxamide derivatives, which have been identified as a prevalent and potent class of synthetic cannabinoid receptor agonists (SCRAs). nih.gov These compounds act as agonists at both the CB1 and CB2 cannabinoid receptors. The in vitro potency of these derivatives can vary significantly with minor structural modifications.

For example, ADB-FUBINACA was found to be the most potent SCRA tested in one study, with EC₅₀ values of 0.69 nM for the CB1 receptor and 0.59 nM for the CB2 receptor. Another derivative, 5F-MDMB-PICA , was also highly active, with CB1/CB2 EC₅₀ values of 3.26 nM and 0.87 nM, respectively. The high potency of these indazole-based compounds at cannabinoid receptors underscores their significant biological activity. nih.gov

Table 3: Cannabinoid Receptor Agonist Activity of Indazole-3-Carboxamide Derivatives

Compound CB1 EC₅₀ (nM) CB2 EC₅₀ (nM) Reference
ADB-FUBINACA 0.69 0.59
5F-MDMB-PICA 3.26 0.87

Preclinical Efficacy in Disease-Relevant Models (In Vitro and In Vivo)

The diverse molecular activities of indazole derivatives have been translated into significant efficacy in a range of preclinical in vitro and in vivo models of disease, particularly in the areas of inflammation and oncology.

In models of inflammation, indazole and its derivatives have demonstrated marked anti-inflammatory effects. mdpi.com In the in vivo carrageenan-induced rat paw edema model, a standard for screening acute anti-inflammatory agents, indazole derivatives significantly, dose-dependently, and time-dependently inhibited edema formation. mdpi.com The derivative 5-aminoindazole , at a dose of 100 mg/kg, produced a maximum inhibition of 83.09%, an effect comparable to the standard NSAID diclofenac. mdpi.com The underlying mechanisms for this anti-inflammatory action are believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the reduction of pro-inflammatory cytokines and free radicals. mdpi.com

In the field of oncology, numerous 1H-indazole derivatives have shown potent antitumor activity. A series of 4,6-disubstituted-1H-indazole-4-amine derivatives were developed as inhibitors of tryptophan-2,3-dioxygenase (TDO) and indoleamine-2,3-dioxygenase 1 (IDO1), which are important tumor immune checkpoints. Compound HT-28 from this series not only showed significant tumoricidal effects against six tumor cell lines in vitro but also demonstrated significant in vivo antitumor activity in a CT-26 allograft mouse model. Immunohistochemical analysis of tumor tissue from these mice showed that HT-28 treatment reduced the expression of the regulatory T-cell marker Foxp3 and enhanced the expression of CD8 (a marker for cytotoxic T-cells) and TNF-α.

Other indazole-based compounds have also shown promise. Compound 6o , a piperazine-indazole derivative, exhibited a potent inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM and showed good selectivity over normal cells. Furthermore, a series of 1H-indazole derivatives designed as irreversible inhibitors of fibroblast growth factor receptor 4 (FGFR4) showed significant antitumor activities. Compound 27i was particularly potent (FGFR4 IC₅₀ = 2.4 nM) and exhibited strong antitumor efficacy (83.0% tumor growth inhibition) in a Huh7 xenograft mouse model.

Table 4: Preclinical Efficacy of Indazole Derivatives in Disease Models

Compound/Class Model Key Efficacy Finding Reference
5-aminoindazole Carrageenan-Induced Paw Edema (in vivo) 83.09% inhibition of edema at 100 mg/kg. mdpi.com
HT-28 CT-26 Allograft (in vivo) Significant antitumor activity; modulated tumor immune microenvironment.
Compound 6o K562 Leukemia Cells (in vitro) Potent and selective inhibition with an IC₅₀ of 5.15 µM.
Compound 27i Huh7 Xenograft (in vivo) 83.0% tumor growth inhibition at 40 mg/kg.

Anticancer Activity (e.g., Antiproliferative Effects in Cancer Cell Lines, Direct Tumoricidal Activity)

Derivatives of 6-amino-1H-indazole have demonstrated notable anticancer activity across a range of human cancer cell lines. The antiproliferative effects of these compounds have been evaluated, revealing their potential as cytotoxic agents.

One study detailed the synthesis and bio-evaluation of a series of 6-substituted aminoindazole derivatives. nih.gov Among these, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine exhibited a potent antiproliferative activity with an IC50 value of 0.4 ± 0.3 μM in human colorectal cancer cells (HCT116). nih.gov Furthermore, N-aromatic substituted 6-aminoindazole derivatives showed considerable cytotoxicity towards A549 (lung carcinoma) and SNU-638 (gastric carcinoma) cancer cell lines, with IC50 values ranging from 0.7 to 10 μM. nih.gov Another investigation into 6-substituted amino-1H-indazole derivatives found that seven out of eight synthesized compounds displayed growth inhibitory activity, with IC50 values between 2.9 and 59.0 μM in four different human cancer cell lines. benthamdirect.comresearchgate.net Specifically, the compound N-(4-fluorobenzyl)-1H-indazol-6-amine showed a potent antiproliferative effect on HCT116 cells with an IC50 value of 14.3 ± 4.4 μM, while exhibiting low cytotoxicity in normal lung fibroblast cells (MRC5, IC50 >100 μM). benthamdirect.comresearchgate.net

The direct tumoricidal activity of these compounds is linked to the induction of cell cycle arrest and apoptosis. For instance, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine was found to suppress the proliferation of HCT116 cells by inducing G2/M cell cycle arrest. nih.govrsc.org This compound also significantly suppressed the expression of the IDO1 protein, an enzyme involved in immune system suppression in the tumor microenvironment. nih.govrsc.org

Table 1: Antiproliferative Activity of 6-Substituted Amino-1H-Indazole Derivatives in Various Cancer Cell Lines

Compound Cancer Cell Line IC50 (μM) Source
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine HCT116 (colorectal) 0.4 ± 0.3 nih.govrsc.org
N-aromatic substituted 6-aminoindazole derivatives A549 (lung) 0.7 - 10 nih.govrsc.org
N-aromatic substituted 6-aminoindazole derivatives SNU-638 (gastric) 0.7 - 10 nih.govrsc.org
N-(4-fluorobenzyl)-1H-indazol-6-amine HCT116 (colorectal) 14.3 ± 4.4 benthamdirect.comresearchgate.net
Various 6-substituted amino-1H-indazole derivatives Four human cancer cell lines 2.9 - 59.0 benthamdirect.comresearchgate.net

Antimicrobial Activity (Antibacterial, Antifungal, Antitubercular Efficacy)

The indazole scaffold is recognized for its antimicrobial properties, with various derivatives showing activity against a spectrum of pathogens. nih.gov While specific data on 6-isothiocyanato-1H-indazole is limited, the broader class of indazole derivatives has been investigated for antibacterial, antifungal, and antitubercular efficacy.

Antibacterial and Antifungal Efficacy:

Antitubercular Efficacy:

Tuberculosis remains a significant global health issue, and the search for new antitubercular agents is ongoing. nih.gov Indazole derivatives have emerged as a class of compounds with potential activity against Mycobacterium tuberculosis. One study on cyclohexenone and indazole derivatives screened compounds for their antitubercular activity. researchgate.net While this study provides evidence for the potential of the indazole scaffold, specific MIC values for this compound derivatives were not reported. Another study highlighted that 1H-benzo[d]imidazole derivatives, which share some structural similarities with indazoles, exhibit antitubercular activity at nanomolar concentrations with low cytotoxicity. nih.gov The development of isoniazid, a cornerstone of tuberculosis treatment, has led to the investigation of numerous derivatives to combat drug resistance, and some of these incorporate heterocyclic structures that could be conceptually related to indazoles. nih.gov

Anti-Inflammatory Effects in Preclinical Models

Indazole derivatives have demonstrated significant anti-inflammatory properties in various preclinical models. A study investigating indazole and its derivatives, including 6-nitroindazole, in a carrageenan-induced paw edema model in rats showed a dose-dependent and time-dependent inhibition of inflammation. nih.govresearchgate.net

The anti-inflammatory action of these compounds is believed to be mediated through the inhibition of key inflammatory pathways. The investigated indazoles were found to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins (B1171923) which are mediators of inflammation. nih.govresearchgate.net Furthermore, these derivatives also demonstrated the ability to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govresearchgate.net For instance, indazole was shown to inhibit over 60% of TNF-α production at a concentration of 250 μM. nih.gov The study also pointed to the role of these compounds in scavenging free radicals, which contributes to their anti-inflammatory profile. nih.govresearchgate.net

Ocular Hypotensive Activity in Animal Models

While direct evidence for the ocular hypotensive activity of this compound is not available, research on related indazole-containing compounds suggests potential in this therapeutic area. A study reported that a selective 5-HT2 receptor agonist, (8R)-1-[(2S)-2-aminopropyl]-8,9-dihydro-7H-pyrano[2,3-g]indazol-8-ol, effectively reduces intraocular pressure (IOP) in a nonhuman primate model of glaucoma. acs.org This finding indicates that the indazole scaffold can be incorporated into molecules that modulate physiological pathways relevant to the control of IOP. acs.org

Further supporting the potential of related heterocyclic structures, a study on 5-R-1H-benzo[d]imidazole-2-thiol derivatives demonstrated significant ophthalmic hypotensive activity in rats with both normal and dexamethasone-induced ophthalmic hypertension. rrpharmacology.ru One of the most active compounds reduced ophthalmotonus in normotensive animals by 31.37%. rrpharmacology.ru These findings suggest that heterocyclic compounds, including those with an indazole core, are a promising area for the discovery of new treatments for glaucoma.

Identification and Characterization of Molecular Targets and Signaling Pathways

Analysis of Enzyme Active Site Interactions

Indazole derivatives have been identified as potent inhibitors of various enzymes, and their mechanism of action often involves direct interaction with the enzyme's active site. The 1H-indazole scaffold is considered a key pharmacophore for the inhibition of enzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1). researchgate.net Docking models have shown that the 1H-indazole motif can effectively interact with the ferrous ion of the heme group and key residues within the hydrophobic pockets of the IDO1 active site. nih.govresearchgate.net The substituent groups at the 4- and 6-positions of the indazole ring have been found to play a crucial role in the inhibitory activity. researchgate.net

Furthermore, 1H-indazole derivatives have been developed as inhibitors of other kinases involved in cancer progression. For example, 6-(3-methoxyphenyl)-1H-indazol-3-amine was identified as a promising inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) with an enzymatic inhibition IC50 of 15.0 nM. nih.gov Another series of 1H-indazole amide derivatives showed potent enzymatic and cellular activity against extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov These studies highlight the versatility of the indazole scaffold in targeting the active sites of a diverse range of enzymes.

Investigation of Receptor Allosteric Binding Sites

In addition to interacting with enzyme active sites, certain indazole derivatives have been shown to bind to allosteric sites on receptors, thereby modulating their function. A notable example is a series of indazole arylsulfonamides that act as antagonists of the CC-chemokine receptor 4 (CCR4). acs.org These compounds were found to bind to an intracellular allosteric site on the receptor. acs.org This allosteric binding provides a novel mechanism for receptor antagonism. acs.org

The concept of allosteric modulation offers several advantages in drug design, including the potential for greater selectivity and a more nuanced control of receptor activity. nih.gov The discovery of indazole derivatives that function as allosteric modulators opens up new avenues for the development of therapeutics targeting G-protein coupled receptors (GPCRs) and other receptor families. acs.orgnih.gov While specific investigations into this compound as an allosteric modulator are not yet reported, the established ability of the indazole scaffold to interact with allosteric sites suggests this as a plausible area for future research.

Interactions with DNA Gyrase and Other Cellular Enzymes

Indazole derivatives have emerged as a promising class of inhibitors targeting bacterial DNA gyrase, an essential enzyme for bacterial survival that is not present in higher eukaryotes. nih.govacs.org This makes it an attractive target for the development of new antibacterial agents. Specifically, research has focused on the inhibition of the GyrB subunit, which possesses ATPase activity. nih.gov

Through structure-based drug design, novel indazole derivatives have been discovered that exhibit potent enzymatic and antibacterial activity. nih.govacs.org These compounds were developed by optimizing the physicochemical properties of a pyrazolopyridone hit, leading to a new class of GyrB inhibitors. nih.govacs.org The indazole core of these derivatives plays a crucial role in their inhibitory function. Molecular docking studies have further elucidated the interaction between indazole derivatives and the active site of DNA gyrase, indicating a strong binding affinity.

Beyond DNA gyrase, indazole derivatives have been investigated as inhibitors of other cellular enzymes, particularly kinases, which are pivotal in cancer progression. A number of indazole-based compounds have been identified as potent inhibitors of various tyrosine kinases. rsc.org For instance, certain 1H-indazole amide derivatives have shown significant inhibitory activity against extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov The versatility of the indazole scaffold allows for modifications that can be tailored to target the ATP-binding pockets of different kinases, thereby interfering with signaling pathways that are often dysregulated in cancer. rsc.org

Table 1: Investigated Indazole Derivatives and their Enzymatic Targets

Derivative Class Target Enzyme Observed Effect
Indazole Derivatives DNA Gyrase B Inhibition of ATPase activity nih.govacs.org
1H-indazole amide derivatives ERK1/2 Enzymatic and cellular inhibition nih.gov
Polysubstituted indazoles Enzymes in DNA synthesis Inhibition of enzyme activities nih.gov

Mechanism-Based Studies on Modulation of Key Cellular Processes (e.g., Cell Cycle, Apoptosis)

The anticancer potential of indazole derivatives is significantly attributed to their ability to modulate critical cellular processes, namely the cell cycle and apoptosis. Numerous studies have demonstrated the capacity of various indazole compounds to induce programmed cell death and halt cell cycle progression in cancer cells. rsc.orgnih.govmdpi.com

Apoptosis Induction:

Several novel polysubstituted indazoles have been shown to trigger significant apoptosis in human cancer cell lines. nih.gov The mechanism often involves the intrinsic mitochondrial pathway. For example, treatment of breast cancer cells with a specific indazole derivative led to a dose-dependent increase in apoptosis. rsc.org This was associated with the upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, alongside the downregulation of the anti-apoptotic protein Bcl-2. rsc.org Another study on 1H-indazole-3-amine derivatives confirmed their ability to induce apoptosis, potentially through the inhibition of Bcl-2 family members. mdpi.comnih.govnih.gov Furthermore, some indazole-based compounds have been found to enhance TRAIL-induced apoptosis in hepatocellular carcinoma cells. oncotarget.com

Cell Cycle Arrest:

Table 2: Effects of Indazole Derivatives on Cell Cycle and Apoptosis

Derivative/Compound Cell Line(s) Effect on Cell Cycle Key Apoptotic Markers
Polysubstituted indazoles A2780, A549 S phase arrest nih.gov Significant apoptosis induction nih.gov
Indazole derivative 7d Not specified G2/M arrest nih.gov Not specified
Indazole derivative 2f 4T1 (breast cancer) Not specified Upregulation of Bax and cleaved caspase-3; downregulation of Bcl-2 rsc.org
1H-indazole-3-amine derivative 6o K562 (leukemia) G0/G1 arrest mdpi.comnih.govnih.gov Dose-dependent increase in apoptosis mdpi.comnih.govnih.gov
Novel indazole-based compounds Hepatocellular carcinoma Not specified Enhancement of TRAIL-induced apoptosis oncotarget.com

Structure Activity Relationship Sar Studies and Computational Drug Design Principles

Systematic Analysis of Substitution Patterns on Biological Activity

SAR studies for the indazole scaffold have revealed that the type and position of substituents on the bicyclic ring system are critical determinants of pharmacological activity. nih.gov The indazole nucleus serves as a versatile scaffold found in numerous biologically active molecules, and its activity can be finely tuned by strategic chemical modifications. nih.govpnrjournal.comnih.gov

The introduction of different functional groups at the C6-position can influence various molecular properties, including:

Target Interaction: The group can form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the active site of a target protein.

Electronic Properties: Electron-donating or electron-withdrawing groups can alter the electron density of the indazole ring system, affecting its binding characteristics.

Physicochemical Properties: Substituents at C6 can modify the compound's solubility, lipophilicity, and metabolic stability, which are crucial for its behavior in a biological system.

The following table summarizes the impact of different substituents at various positions on the indazole ring, as observed in different studies.

Compound SeriesPosition(s) ModifiedSubstituent Effect on ActivityTarget/ActivityReference
1H-Indazole Derivatives4- and 6-positionsSubstituent groups played a crucial role in inhibition.IDO1 Inhibition nih.gov
1H-Indazole-3-amine DerivativesVarious substitutionsCompound 6o showed promising activity against the K562 cell line (IC50 = 5.15 µM).Antitumor Activity nih.gov
N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamideNitro and ethoxy substitutionsNotably enhanced anticancer potency.Anticancer Activity
(1H-indazol-6-yl)boronic acid derivativesVarious substitutionsCompound 2f showed potent growth inhibitory activity against several cancer cell lines (IC50 = 0.23–1.15 μM).Antiproliferative Activity nih.gov

The isothiocyanate (-N=C=S) group is a highly reactive electrophilic functional group that is central to the biological activity of many compounds, including 6-isothiocyanato-1H-indazole. mostwiedzy.pl Isothiocyanates (ITCs) are known for their ability to form covalent bonds with nucleophilic groups, such as the thiol groups of cysteine residues in proteins. mostwiedzy.pl This covalent modification can lead to irreversible inhibition of target enzymes or proteins, often resulting in potent and sustained pharmacological effects. psu.edu

The key contributions of the isothiocyanate moiety include:

Covalent Bonding: The electrophilic carbon atom of the -N=C=S group is susceptible to attack by nucleophiles, leading to the formation of stable thiocarbamate or dithiocarbamate (B8719985) linkages. This mechanism is responsible for the chemopreventive and anticancer activities observed in many naturally occurring and synthetic ITCs. mostwiedzy.plnih.gov

Irreversible Inhibition: By forming a covalent bond, an ITC-containing compound can permanently inactivate its target protein. This is a distinct advantage in certain therapeutic contexts, as it can overcome issues of high substrate concentration or rapid enzyme turnover.

Modulation of Cellular Pathways: ITCs have been shown to modulate various cellular processes, including the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation and migration. nih.gov

Studies have demonstrated that the isothiocyanate functional group is often essential for the biological activity of the parent molecule. For example, research on the inhibition of lung tumorigenesis showed that while 1-dodecyl isothiocyanate was a potent inhibitor, removing the isothiocyanate group or replacing it with a hydroxyl group completely abolished its inhibitory activity. psu.edu

Beyond the 6-position, modifications at other positions on the indazole ring also significantly influence the molecule's properties. SAR studies have systematically explored these positions to optimize activity and selectivity.

C4-Position: Along with the C6-position, substitutions at C4 have been identified as crucial for the IDO1 inhibitory activity of certain 1H-indazole series. nih.gov

C5-Position: Modifications at this position can influence ligand efficiency and potency. For instance, in a series of 1H-indazole-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs), substitutions at C5 were integral to the design strategy. nih.gov

C7-Position: The steric and electronic properties of substituents at the C7-position can have a profound impact on regioselectivity during synthesis, such as N-alkylation. Electron-withdrawing groups like nitro (NO2) or carboxymethyl (CO2Me) at C7 have been shown to confer excellent N-2 regioselectivity, which can be critical as N-1 and N-2 alkylated isomers often possess different biological activities. nih.govbeilstein-journals.org

N1 and N2-Positions: Alkylation or substitution at the nitrogen atoms of the pyrazole (B372694) ring is a common strategy in indazole-based drug design. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-form. nih.govbeilstein-journals.org The choice of substituent at N1 can affect target binding, cell permeability, and metabolic stability. For example, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in many kinase inhibitors. mdpi.com

C3-Position: The C3 position is frequently modified to introduce moieties that can engage in key interactions with the target protein. In many kinase inhibitors, groups at C3 interact with the hinge region of the kinase. mdpi.com The presence of a carbohydrazide (B1668358) moiety at the C3 position was found to be crucial for the strong inhibitory activities of a series of 3-substituted 1H-indazoles. nih.gov

Computational Approaches in Lead Optimization and Drug Discovery

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid screening of virtual libraries, prediction of binding affinities, and evaluation of pharmacokinetic properties before undertaking costly and time-consuming synthesis.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netscispace.com This method is widely used to understand the interactions between indazole derivatives and their biological targets at a molecular level.

In the context of this compound and its analogs, docking simulations can:

Predict Binding Modes: Identify the most likely conformation of the ligand within the protein's active site.

Identify Key Interactions: Elucidate the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, pi-pi stacking, and other non-covalent interactions. For example, docking studies of indazole derivatives with the COX-2 enzyme highlighted crucial interactions with amino acids like Tyr385, Phe518, and Ser530. nih.govbau.edu.tr

Estimate Binding Affinity: Provide a scoring function to estimate the binding energy, which helps in prioritizing compounds for synthesis. Studies on novel indazole analogs have used binding energies to identify lead compounds, with higher negative values indicating stronger predicted binding. researchgate.net

Guide SAR Studies: The insights from docking can explain experimental SAR data and guide the design of new derivatives with improved affinity. By visualizing how a compound fits into its target's binding pocket, chemists can make rational decisions about where to place substituents to enhance binding.

The following table presents results from various molecular docking studies on indazole derivatives, highlighting predicted binding energies and key interacting residues.

Compound SeriesTarget Protein (PDB ID)Key Findings/InteractionsReference
1H-Indazole AnalogsCOX-2 (3NT1)Compounds with difluorophenyl, para-toulene, and 4-methoxyphenyl (B3050149) groups showed significant binding results (-9.11, -8.80, and -8.46 kcal/mol respectively). researchgate.net
Isothiocyanate DerivativesCOX-2MD simulations highlighted crucial interactions with Tyr385, Trp387, Phe518, Val523, and Ser530. nih.gov
3-Carboxamide Indazole DerivativesRenal Cancer-Related Protein (6FEW)Derivatives 8v, 8w, and 8y showed the highest binding energies, interacting with ASP784, LYS655, and others via hydrogen, alkyl, and π-alkyl bonds. nih.gov
Arylborane-based Indazole Analogs(PDB ID: 2ZCS)Compounds 3j and 3c had the highest binding energies (−7.45 and −6.80 kcal/mol) with Tyr248, Lys273, Val268, and Arg171. researchgate.net

In addition to target affinity, a successful drug must possess favorable ADME properties. In silico ADME prediction tools are used early in the drug discovery process to filter out compounds that are likely to fail later due to poor pharmacokinetics. These computational models predict various physicochemical and pharmacokinetic parameters based on the molecule's structure.

For indazole derivatives, key predicted properties often include:

Absorption: Prediction of gastrointestinal absorption and cell permeability (e.g., Caco-2 permeability).

Distribution: Estimation of plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of clearance rates and routes of elimination.

The use of computational tools like QikProp allows for the prediction of a wide range of ADME parameters for synthesized compounds. nih.gov This ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling helps confirm that promising compounds have favorable pharmacokinetic attributes, making them more viable as drug candidates. For example, in silico studies on new indazole derivatives were used to predict properties like mutagenicity, tumorigenicity, and drug-likeness to select the best possible candidates for further development. researchgate.net

Rational Design Principles for Enhanced Efficacy and Selectivity

The rational design of therapeutic agents is a cornerstone of modern medicinal chemistry, aiming to optimize the interaction of a molecule with its biological target to maximize efficacy and minimize off-target effects. The design of this compound is predicated on the strategic combination of a privileged scaffold, the 1H-indazole core, with a reactive functional group, the isothiocyanate moiety, to create a potent and selective covalent inhibitor. This approach leverages established principles of structure-activity relationships (SAR) and computational modeling.

The 1H-indazole ring is a bicyclic aromatic heterocycle recognized as a "privileged scaffold" in drug discovery. researchgate.net It serves as a bioisosteric replacement for other aromatic systems, such as indoles or catechols, and is a core component in numerous clinically approved drugs, particularly kinase inhibitors. researchgate.netgoogle.com Its structural rigidity and ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, allow it to anchor effectively within the active sites of diverse biological targets. nih.gov

Leveraging the 6-Position for Modulating Activity

Structure-activity relationship studies have consistently demonstrated that the substitution pattern on the indazole ring is critical for determining biological activity and selectivity. nih.gov The C6-position, in particular, has been identified as a key site for modification to enhance potency. For instance, in the development of inhibitors for enzymes like indoleamine 2,3-dioxygenase (IDO1), SAR analysis revealed that substituents at the 6-position play a crucial role in inhibitory activity. nih.gov Similarly, modifications at this position have been employed to improve the physicochemical properties, such as solubility, of quinazoline-based inhibitors, a class of compounds structurally related to indazoles. google.com

Computational studies, including molecular docking and molecular dynamics (MD) simulations, are instrumental in rationally designing these substitutions. By modeling indazole analogs within the active site of a target protein, such as Cyclooxygenase-2 (COX-2), researchers can predict binding energies and identify key interactions. These models can guide the selection of substituents at the C6-position that will form favorable contacts with the protein, thereby enhancing binding affinity and efficacy. researchgate.net

Table 1: Illustrative Structure-Activity Relationship for 6-Substituted Indazole Derivatives This table is a generalized representation based on principles from SAR studies of indazole analogs. Actual values are target-dependent.

6-Position Substituent (R)Example Compound TypePostulated InteractionPredicted Impact on Efficacy
-HUnsubstituted IndazoleBaseline hydrophobic/aromatic interactionsBaseline
-F, -ClHalogenated IndazoleCan form halogen bonds or alter electronicsModerate Increase
-NH-Aryl6-Aminoindazole DerivativeHydrogen bonding, extended hydrophobic interactionsSignificant Increase
-SO₂-RSulfonamide DerivativeStrong H-bond donor/acceptor interactionsHigh Increase
-N=C=SIsothiocyanate DerivativeCovalent bond formation with nucleophilesVery High & Irreversible

The Isothiocyanate Group as a Covalent Warhead

The isothiocyanate (-N=C=S) group is an electrophilic moiety known for its ability to form covalent bonds with nucleophilic amino acid residues, most commonly cysteine. In drug design, such reactive groups are often referred to as "warheads." By incorporating an isothiocyanate, a reversible inhibitor can be converted into an irreversible one. This covalent modification offers several advantages:

Enhanced Potency: Irreversible binding can lead to a significant increase in potency and a prolonged duration of action, as the inhibitor permanently deactivates the target protein.

Increased Selectivity: Selectivity can be improved through a two-step mechanism. First, the molecule must have a high non-covalent affinity for the target's binding pocket. Second, a suitably positioned nucleophilic residue (e.g., cysteine) must be present for the covalent reaction to occur. Off-target proteins that lack this specific residue in the correct location will not be inhibited irreversibly, thus enhancing selectivity. semanticscholar.org

The reactivity of the isothiocyanate group can be tuned by the electronic properties of the aromatic ring to which it is attached. Electron-withdrawing groups on the indazole ring can increase the electrophilicity of the isothiocyanate carbon, potentially accelerating the reaction with the target cysteine. nih.gov

Table 2: Common Covalent Warheads and Their Target Residues

Warhead GroupChemical StructureTarget Amino Acid(s)Resulting Covalent Bond
Acrylamide-C(O)CH=CH₂CysteineThioether
Isothiocyanate -N=C=S Cysteine, Lysine Thiourea (B124793), Isothiourea
Epoxide-C₂H₃OCysteine, Histidine, AspartateThioether, Alkylated imidazole/carboxylate
Fluoromethylketone-C(O)CH₂FSerine, CysteineHemiketal, Thiohemiketal

Synergistic Design of this compound

The rational design of this compound integrates these principles to create a highly effective and selective inhibitor. The design hypothesis is as follows:

Scaffold-Driven Binding: The 1H-indazole core acts as the primary pharmacophore, responsible for the initial, non-covalent binding and correct orientation of the inhibitor within the protein's active site. Its interactions dictate the initial affinity for the target.

Covalent Targeting for Efficacy: The isothiocyanate group at the C6-position is strategically placed to act as a covalent warhead. Computational modeling would be used to ensure that when the indazole core is optimally bound, the C6-position is oriented directly toward a nucleophilic residue, such as a cysteine, in the binding pocket.

Irreversible Inhibition for Potency: Upon binding, the proximate and correctly oriented isothiocyanate group reacts with the cysteine thiol, forming a stable thiourea linkage. This covalent and irreversible bond permanently inactivates the enzyme, leading to high potency and a durable biological effect. semanticscholar.orgmdpi.com

Dual-Requirement for Selectivity: High selectivity is achieved because inhibition is contingent on both specific non-covalent binding of the indazole scaffold and the availability of a reactive cysteine at a precise location. Related proteins that may have similar binding pockets but lack the targetable cysteine will only be weakly and reversibly inhibited, if at all.

This structure-based design approach, combining a proven heterocyclic scaffold with a reactive covalent warhead, represents a powerful strategy for developing next-generation inhibitors with enhanced efficacy and improved selectivity profiles. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-isothiocyanato-1H-indazole, and what methodological considerations ensure high yield and purity?

  • Answer : The synthesis typically involves functionalizing the indazole core at the 6-position. A two-step approach is often employed:

Nitrogen protection : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect the indazole NH group .

Isothiocyanate introduction : React the 6-amino derivative with thiophosgene or carbon disulfide under controlled pH (e.g., alkaline conditions) to form the isothiocyanate group .

  • Critical considerations :
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted thiophosgene.
  • Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .

Q. How is the purity and structural integrity of this compound confirmed experimentally?

  • Answer : A combination of techniques is used:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and rule out regioisomers (e.g., 5- vs. 6-substitution) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error .
  • X-ray crystallography : Resolve crystal structures using SHELX software to validate bond angles and spatial arrangement .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Answer :

TechniqueApplicationKey Parameters
FT-IR Confirm N=C=S stretch (2050–2100 cm⁻¹)Resolution: 4 cm⁻¹, 32 scans
HPLC Purity analysisColumn: C18, mobile phase: acetonitrile/water (70:30), flow rate: 1 mL/min
UV-Vis Quantificationλ_max: 270–290 nm (indazole π→π* transitions)

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic addition reactions?

  • Answer :

  • Method : Use B3LYP/6-311++G(d,p) hybrid functional (combines exact exchange and gradient corrections) to compute electrostatic potential surfaces and Fukui indices .
  • Outcome : Identify electrophilic hotspots (e.g., isothiocyanate sulfur) and predict regioselectivity in reactions with amines or thiols .
  • Validation : Compare computed reaction barriers (ΔG‡) with experimental kinetic data .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values) for this compound derivatives?

  • Answer :

  • Systematic review : Cross-reference studies using PRISMA guidelines to assess assay conditions (e.g., cell lines, incubation times) .
  • Meta-analysis : Normalize data using standardized units (e.g., µM vs. nM) and apply random-effects models to account for inter-study variability .
  • Experimental replication : Validate key findings under controlled conditions (e.g., same cell line, ATP concentration) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound analogs?

  • Answer :

  • Step 1 : Synthesize derivatives with modifications at the 1- and 3-positions (e.g., alkylation, aryl substitution) .
  • Step 2 : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization assays .
  • Step 3 : Perform multivariate regression analysis (e.g., partial least squares) to correlate substituent properties (Hammett σ, logP) with bioactivity .

Methodological Resources

  • Computational Chemistry : Gaussian 16 with PCM solvent model for solvation effects .
  • Crystallography : SHELXL for refining crystal structures; CCDC deposition for reproducibility .
  • Data Analysis : R or Python (SciPy) for statistical modeling; PyMOL for visualizing binding poses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.